molecular formula C13H20N2O4S B4733414 5-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-2-methylbenzamide

5-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-2-methylbenzamide

Cat. No. B4733414
M. Wt: 300.38 g/mol
InChI Key: SGMDNLFMADOYCA-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid, which is a common structure in many pharmaceuticals and organic compounds . It contains functional groups such as a sulfonyl group and a dimethylamino group, which may contribute to its reactivity and properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring (from the benzamide), a sulfonyl group (-SO2-), a dimethylamino group (-N(CH3)2), and a methoxyethyl group (-OCH2CH3). These groups could influence the compound’s reactivity, polarity, and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the sulfonyl group might undergo reactions with amines or alcohols, and the dimethylamino group could participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a sulfonyl group could increase its polarity and potentially its solubility in water .

Safety and Hazards

As with any chemical compound, handling “5-[(dimethylamino)sulfonyl]-N-(2-methoxyethyl)-2-methylbenzamide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Mechanism of Action

Mode of Action

It is known that 2’-o-(2-methoxyethyl)-rna (moe-rna), a related compound, has promising features for antisense applications . It offers improved nuclease resistance, enhanced RNA affinity, improved cellular uptake, and reduced toxicity and immune stimulation . It’s plausible that “5-(dimethylsulfamoyl)-N-(2-methoxyethyl)-2-methylbenzamide” may have similar interactions with its targets.

Biochemical Pathways

It’s known that organoboron compounds, which are related to this compound, are valuable building blocks in organic synthesis . They can be converted into a broad range of functional groups, affecting various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of a related compound, a 2’-O-(2-methoxyethyl)-ribose modified phosphorothioate oligonucleotide, have been characterized in various species . After intravenous administration, it exhibited relatively rapid distribution from plasma to tissues with a distribution half-life estimated from approximately 15 to 45 minutes in all species . Absorption after subcutaneous injection was high (80-100%), and absorption after intrajejunal administration in proprietary formulations was as high as 10% bioavailability compared with intravenous administration .

Result of Action

It’s known that the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored . This process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Action Environment

The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry .

properties

IUPAC Name

5-(dimethylsulfamoyl)-N-(2-methoxyethyl)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-10-5-6-11(20(17,18)15(2)3)9-12(10)13(16)14-7-8-19-4/h5-6,9H,7-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMDNLFMADOYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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